壬基-|α-D-1-硫麦芽糖苷

描述

Nonyl-β-D-1-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose . This reagent is suitable for isolating proteins inside of cell membranes .

Molecular Structure Analysis

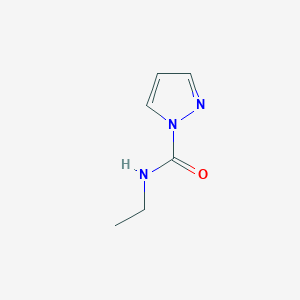

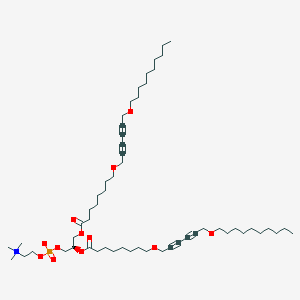

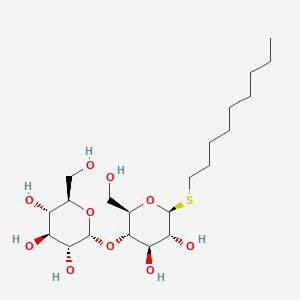

Nonyl-β-D-1-thiomaltoside has a molecular formula of C21H40O10S . It has an average mass of 484.601 Da and a monoisotopic mass of 484.234222 Da . It has 10 hydrogen bond acceptors, 7 hydrogen bond donors, and 13 freely rotating bonds .Physical And Chemical Properties Analysis

Nonyl-β-D-1-thiomaltoside has a density of 1.4±0.1 g/cm3, a boiling point of 712.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±5.2 mmHg at 25°C . It has an enthalpy of vaporization of 119.0±6.0 kJ/mol and a flash point of 384.4±32.9 °C . Its index of refraction is 1.584, and it has a molar refractivity of 119.0±0.4 cm3 . It has a polar surface area of 195 Å2 and a polarizability of 47.2±0.5 10-24 cm3 . Its surface tension is 68.9±5.0 dyne/cm, and it has a molar volume of 355.5±5.0 cm3 .科学研究应用

Membrane Protein Solubilization

Nonyl-β-D-1-thiomaltoside is extensively used for the solubilization of membrane proteins. Its nonionic nature allows it to disrupt lipid-protein interactions without denaturing the proteins, which is crucial for maintaining their biological activity post-isolation .

Protein Purification

Due to its ability to maintain protein integrity, nonyl-β-D-1-thiomaltoside is valuable in protein purification processes. It helps in isolating proteins from cell membranes with higher activity compared to other detergents, making it a preferred choice for purifying sensitive proteins .

Biochemical Reagent

In biochemical assays, nonyl-β-D-1-thiomaltoside serves as a reagent that can stabilize proteins and other biological molecules during analysis. This is particularly useful in assays where maintaining the native state of the molecule is essential for accurate results .

Analytical Chemistry

In analytical chemistry, nonyl-β-D-1-thiomaltoside is used to improve the solubility of samples, thereby enhancing the accuracy of spectroscopic measurements. Its low UV absorbance does not interfere with the analysis, which is beneficial for UV-sensitive techniques .

Pharmaceutical Research

Nonyl-β-D-1-thiomaltoside finds applications in pharmaceutical research, especially in the study of drug-membrane interactions. It helps in creating model membrane systems that mimic the natural environment of cell membranes, facilitating the study of drug efficacy and mechanism of action .

Environmental Science

In environmental science, nonyl-β-D-1-thiomaltoside can be used to study the impact of various substances on biological membranes. Its gentle action on proteins allows researchers to observe the effects of pollutants and other environmental factors on membrane integrity and function .

安全和危害

According to the safety data sheet, Nonyl-β-D-1-thiomaltoside is not classified as a hazardous substance or mixture . In case of inhalation, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, it’s advised to wash off with soap and plenty of water . In case of eye contact, it’s recommended to flush eyes with water as a precaution . If swallowed, it’s advised to never give anything by mouth to an unconscious person and to rinse the mouth with water .

作用机制

Target of Action

Nonyl-β-D-1-thiomaltoside is a nonionic detergent that primarily targets biological membranes . It interacts with lipid-protein interactions within these membranes .

Mode of Action

The compound’s mode of action involves disrupting lipid-protein interactions in biological membranes . This disruption facilitates the solubilization and stabilization of membrane proteins .

Result of Action

The primary result of Nonyl-β-D-1-thiomaltoside’s action is the solubilization and stabilization of proteins within cell membranes . This facilitates the isolation of these proteins for further study . The activity of proteins isolated using Nonyl-β-D-1-thiomaltoside is reported to be higher than those isolated using other detergents .

Action Environment

The action of Nonyl-β-D-1-thiomaltoside can be influenced by its environment. For instance, its critical micelle concentration (CMC) value is 2.4 mM , which suggests that its solubilizing activity can be affected by its concentration in the solution. Furthermore, it’s also suggested that it can be easily removed from protein solutions by dialysis , indicating that its action can be controlled and reversed.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOMEWLJBOWKCP-OHQXVXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470219 | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonyl-|A-D-1-thiomaltoside | |

CAS RN |

148565-55-3 | |

| Record name | Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。